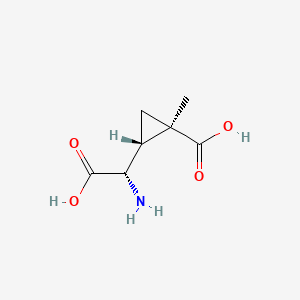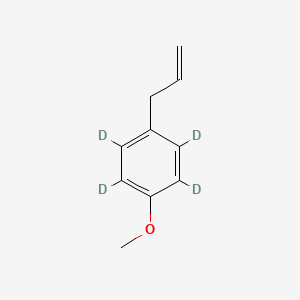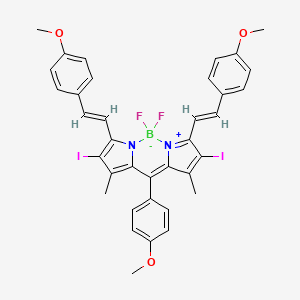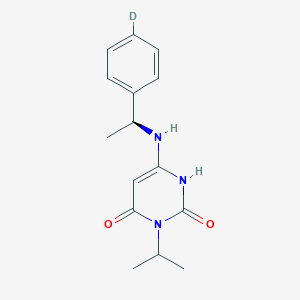
O-Phthalimide-C1-S-C1-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Phthalimide-C1-S-C1-acid typically involves the reaction of phthalic anhydride with primary amines to form the phthalimide coreThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
O-Phthalimide-C1-S-C1-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioacetic acid moiety to a thiol group.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound. These products have various applications in chemical synthesis and research .
Wissenschaftliche Forschungsanwendungen
O-Phthalimide-C1-S-C1-acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the design of antigens and haptens for immunological studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of O-Phthalimide-C1-S-C1-acid involves its ability to react with free amine groups of proteins, forming stable conjugates. This property makes it useful in antigen design, where it can be combined with carrier proteins to elicit an immune response. The molecular targets and pathways involved include the interaction with immune cells and the activation of specific immune pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to O-Phthalimide-C1-S-C1-acid include:
Phthalimide: A precursor in the synthesis of various organic compounds.
N-Phthalimidoylmethylthioacetic acid: A compound with similar structural features and reactivity.
Thioacetic acid derivatives: Compounds with similar thioacetic acid moieties
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable conjugates with proteins. This property makes it particularly useful in antigen design and immunological research, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H9NO4S |
|---|---|
Molekulargewicht |
251.26 g/mol |
IUPAC-Name |
2-[(1,3-dioxoisoindol-2-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C11H9NO4S/c13-9(14)5-17-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h1-4H,5-6H2,(H,13,14) |
InChI-Schlüssel |
XVIUPFNQMRFCRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)

![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)
![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)
![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)

![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)





![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)

